molecular formula C5H7IN2 B1313950 4-iodo-1,3-dimethyl-1H-pyrazole CAS No. 6647-97-8

4-iodo-1,3-dimethyl-1H-pyrazole

Cat. No. B1313950
CAS RN: 6647-97-8
M. Wt: 222.03 g/mol
InChI Key: LBTIQTFUCOVWKY-UHFFFAOYSA-N
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Description

4-Iodo-1,3-dimethyl-1H-pyrazole, also known as IDMP, is a chemical compound belonging to the pyrazole family of heterocyclic compounds. It is one of the most widely studied compounds in the field of chemistry, due to its unique properties and potential applications in different areas. It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The molecular structure of 4-iodo-1,3-dimethyl-1H-pyrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-iodo-1,3-dimethyl-1H-pyrazole are as follows: It has a molecular weight of 222.03 . The InChI code is 1S/C5H7IN2/c1-4-5 (6)3-8 (2)7-4/h3H,1-2H3 .

Scientific Research Applications

Synthesis of Heterobiaryls

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Iodopyrazole is used in an indium-mediated synthesis of heterobiaryls . Heterobiaryls are important structures in medicinal chemistry and materials science.
  • Method of Application : The process involves the use of 4-iodopyrazole in an indium-mediated reaction .
  • Results or Outcomes : The outcome of this process is the formation of heterobiaryls .

Synthesis of Pyrazole Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Method of Application : Various strategies are used for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : The result is the formation of pyrazole derivatives that have diverse biological activities .

Synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl Acetamides

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 4-Iodopyrazole is used in the synthesis of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides . These compounds can act as inhibitors of c-Met, a protein that has been implicated in cancer development .
  • Method of Application : The specific experimental procedures would be detailed in the original research papers .
  • Results or Outcomes : The result is the formation of (pyrazolyl)oxobenzocycloheptapyridinyl acetamides .

Synthesis of Biologically Active Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
  • Method of Application : The process involves the use of 4-iodopyrazole in an iodination reaction .
  • Results or Outcomes : The outcome of this process is the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Safety And Hazards

4-Iodo-1,3-dimethyl-1H-pyrazole is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

4-iodo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTIQTFUCOVWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303964
Record name 4-Iodo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1,3-dimethyl-1H-pyrazole

CAS RN

6647-97-8
Record name 4-Iodo-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6647-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Vilkauskaitė, GA Eller, A Šačkus, W Holzer - Molbank, 2009 - mdpi.com
Molbank | Free Full-Text | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | HTML Next Article in Journal Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol Previous Article …
Number of citations: 3 www.mdpi.com
GA Eller, G Vilkauskaitė, E Arbačiauskienė… - Synthetic …, 2011 - Taylor & Francis
Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles Skip to Main Content Taylor and Francis Online homepage Taylor and Francis Online …
Number of citations: 21 www.tandfonline.com
M Bruncko, L Wang, GS Sheppard… - Journal of medicinal …, 2015 - ACS Publications
Myeloid cell leukemia 1 (MCL-1) is a BCL-2 family protein that has been implicated in the progression and survival of multiple tumor types. Herein we report a series of MCL-1 inhibitors …
Number of citations: 171 pubs.acs.org
H Spreitzer, C Puschmann - Molbank, 2009 - mdpi.com
The regioselective alkylation of an oxonaphthalene-annelated pyrrole system is reported. The regioselectivity of alkylation can be controlled by the selection of the solvent. …
Number of citations: 5 www.mdpi.com
G VILKAUSKAITE - MOLBANK, 2009
Number of citations: 0

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